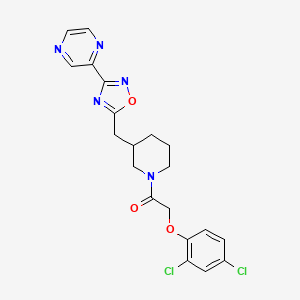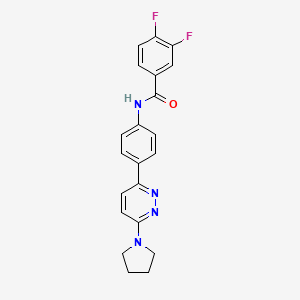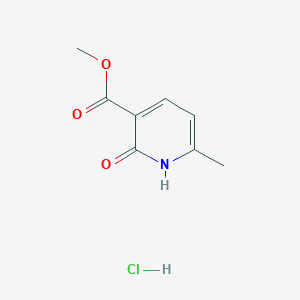![molecular formula C15H22N2O4 B2885646 N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide CAS No. 613655-66-6](/img/structure/B2885646.png)
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide” is a chemical compound. While there is limited information available specifically on this compound, it shares structural similarities with other compounds that have been studied . For instance, it has a morpholine ring, which is found in many pharmacologically active compounds .
Aplicaciones Científicas De Investigación
DNA and Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives have been synthesized and studied for their DNA and protein binding capabilities. These compounds demonstrate the ability to interact with calf thymus DNA via intercalation, as indicated by hypochromism with a red shift in UV, visible, and emission studies. Additionally, they exhibit strong binding affinity to bovine serum albumin (BSA), with a static quenching mechanism observed, highlighting their potential for biochemical research and drug development applications (Raj, 2020).
Antimicrobial Activity
A new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid, has been synthesized and characterized. These compounds were evaluated for their antimicrobial activity against various fungal and bacterial strains, with some showing superior in vitro activity compared to standard drugs. This study opens avenues for the development of novel antimicrobial agents with enhanced efficacy (Jayadevappa et al., 2012).
Free Radical Scavenging Activity
The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, was investigated for its free radical scavenging activity. It demonstrated potent antioxidant capabilities comparable to known antioxidants BHT and BHA. The study suggests the potential use of such compounds in combating oxidative stress-related diseases (Boudebbous et al., 2021).
Broad-Spectrum Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. Optimization of the compound structure enhanced plasmatic stability while maintaining antifungal activity, demonstrating their potential in antifungal therapy (Bardiot et al., 2015).
Corrosion Inhibition
N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) has been studied for its corrosion inhibiting effects on mild steel in hydrochloric acid medium. The compound showed significant inhibition efficiency, making it a promising candidate for corrosion protection applications (Nasser & Sathiq, 2016).
Molecular Docking and Anticancer Activity
The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were elucidated, with in silico modeling targeting the VEGFr receptor to confirm its anticancer activity. This highlights the compound's potential as a novel anticancer drug (Sharma et al., 2018).
Direcciones Futuras
The future directions for the study of “N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide” could include a detailed investigation of its synthesis, physical and chemical properties, and potential pharmacological activities. Given the pharmacological importance of morpholine derivatives, this compound could be a potential candidate for drug development .
Propiedades
IUPAC Name |
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-12(18)16-13-2-4-15(5-3-13)21-11-14(19)10-17-6-8-20-9-7-17/h2-5,14,19H,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVPNGRTJVDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2885564.png)
![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)
![2-[2-(2-chlorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2885567.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2885573.png)
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2885574.png)
![4-[[1-[(4-Chlorophenyl)methyl]cyclobutyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2885575.png)

![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)

